5,6-dichloroThiazolo[4,5-b]pyrazine
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Overview
Description
5,6-dichloroThiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both thiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloroThiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloroThiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5,6-dichloroThiazolo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with various biological targets
Mechanism of Action
The mechanism of action of 5,6-dichloroThiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo(4,5-b)pyridines: These compounds share a similar thiazole ring structure but differ in the annulated ring system.
Thiazolo(4,5-b)pyrimidines: These compounds also contain a thiazole ring but are fused with a pyrimidine ring instead of a pyrazine ring
Uniqueness
5,6-dichloroThiazolo[4,5-b]pyrazine is unique due to the presence of both chlorine atoms and the specific fusion of thiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5HCl2N3S |
---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
5,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C5HCl2N3S/c6-2-3(7)10-5-4(9-2)8-1-11-5/h1H |
InChI Key |
IIBKVHMVAIFESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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